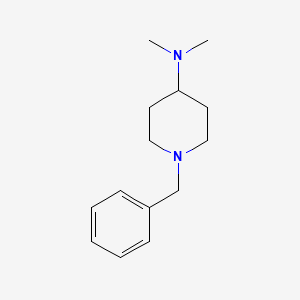

1-Benzyl-4-(dimethylamino)piperidine

Übersicht

Beschreibung

1-Benzyl-4-(dimethylamino)piperidine is a chemical compound with the molecular formula C14H22N2. It belongs to the subclass of piperidines, which are heterocyclic organic compounds containing a piperidine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Benzyl-4-(dimethylamino)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with benzyl chloride in the presence of a base, followed by the addition of dimethylamine. The reaction conditions typically include:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to reflux

Catalyst: Sodium or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-4-(dimethylamino)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted piperidines

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-(dimethylamino)piperidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, including analgesics and antipsychotic agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to neurotransmitter release and receptor binding.

Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(dimethylamino)piperidine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the release of neurotransmitters such as dopamine and serotonin, affecting neuronal signaling pathways. It may also inhibit certain enzymes, leading to altered metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Benzylpiperidine: Similar in structure but lacks the dimethylamino group.

1-Benzyl-4-(methylamino)piperidine: Contains a methylamino group instead of a dimethylamino group.

N-Benzylpiperidine: Lacks the dimethylamino group and has different pharmacological properties.

Uniqueness

1-Benzyl-4-(dimethylamino)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and dimethylamino groups allows for versatile chemical reactivity and specific interactions with biological targets, making it valuable in medicinal chemistry and research .

Biologische Aktivität

1-Benzyl-4-(dimethylamino)piperidine (BDMP) is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is recognized for its potential in medicinal chemistry, particularly as a monoamine releasing agent and as an intermediate for synthesizing various pharmaceuticals. This article delves into the biochemical properties, mechanisms of action, and research applications of BDMP, supported by data tables and case studies.

Monoamine Release

BDMP has been shown to selectively release neurotransmitters, notably dopamine, norepinephrine, and serotonin. Among these, it exhibits a higher efficacy for norepinephrine release, making it a candidate for further exploration in neuropharmacology. The compound's ability to modulate neurotransmitter levels suggests potential therapeutic implications in mood disorders and attention-related conditions.

Cellular Effects

The compound influences cellular processes by activating the cAMP signaling pathway. This activation leads to increased intracellular levels of cAMP, which plays a crucial role in various physiological processes including cell metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of BDMP involves its interactions with monoamine transporters, where it inhibits the reuptake of neurotransmitters. This inhibition enhances synaptic availability of these neurotransmitters, thus affecting neuronal signaling pathways. Additionally, BDMP is localized primarily within synaptic vesicles, where it is stored and released upon neuronal stimulation.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Benzylpiperidine | Lacks dimethylamino group | Limited neuropharmacological activity |

| 1-Benzyl-4-(methylamino)piperidine | Contains methylamino group | Moderate neurotransmitter release |

| N-Benzylpiperidine | Lacks dimethylamino group | Different pharmacological properties |

BDMP's unique substitution pattern imparts distinct chemical properties that enhance its biological activity compared to similar compounds.

Medicinal Chemistry

BDMP serves as a building block in the synthesis of various pharmaceuticals, including analgesics and antipsychotic agents. Its role in drug discovery is significant due to its ability to interact with neurotransmitter systems.

Neuropharmacological Studies

Research has indicated that BDMP may have neuroprotective effects. In vitro studies show low toxicity against rat pheochromocytoma (PC12) cells, suggesting safety for potential therapeutic applications . Furthermore, derivatives of BDMP have been explored for their inhibitory effects on acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease .

Case Studies

- Neuroprotective Effects : A study demonstrated that BDMP derivatives exhibited moderate AChE inhibition with IC50 values comparable to established drugs like donepezil. These findings highlight the potential of BDMP in developing treatments for cognitive disorders .

- Synthesis of Hybrid Compounds : Research has focused on synthesizing hybrids incorporating the BDMP structure to enhance cholinergic neurotransmission. These hybrids showed improved binding affinities towards sigma-1 receptors and demonstrated multi-functional profiles against cholinesterases .

Eigenschaften

IUPAC Name |

1-benzyl-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVYWDMYARWZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328982 | |

| Record name | 1-Benzyl-4-(dimethylamino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64168-08-7 | |

| Record name | 1-Benzyl-4-(dimethylamino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.